

A Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1296789

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CAS Number: 25016-11-9

This technical guide provides an in-depth overview of **1-Methyl-1H-pyrazole-4-carbaldehyde**, a key heterocyclic building block in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and an exploration of its relevance in medicinal chemistry.

Chemical Identity and Properties

1-Methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds.^{[1][2][3]} The aldehyde functional group at the 4-position makes it a versatile intermediate for a wide range of chemical transformations.^[4]

Table 1: Chemical Identifiers and Computed Properties

Identifier	Value	Source
CAS Number	25016-11-9	[5][6][7][8][9]
Molecular Formula	C5H6N2O	[5][7][8]
Molecular Weight	110.11 g/mol	[5][7]
IUPAC Name	1-methylpyrazole-4-carbaldehyde	[5][8]
SMILES	<chem>CN1C=C(C=N1)C=O</chem>	[5]
InChI Key	MYFZXSOYJVWTBL-UHFFFAOYSA-N	[5][8]
EC Number	627-692-2	[5][7]
PubChem CID	573117	[5]
XLogP3-AA	-0.3	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]

| Rotatable Bond Count | 1 [5] |

Experimental Protocols

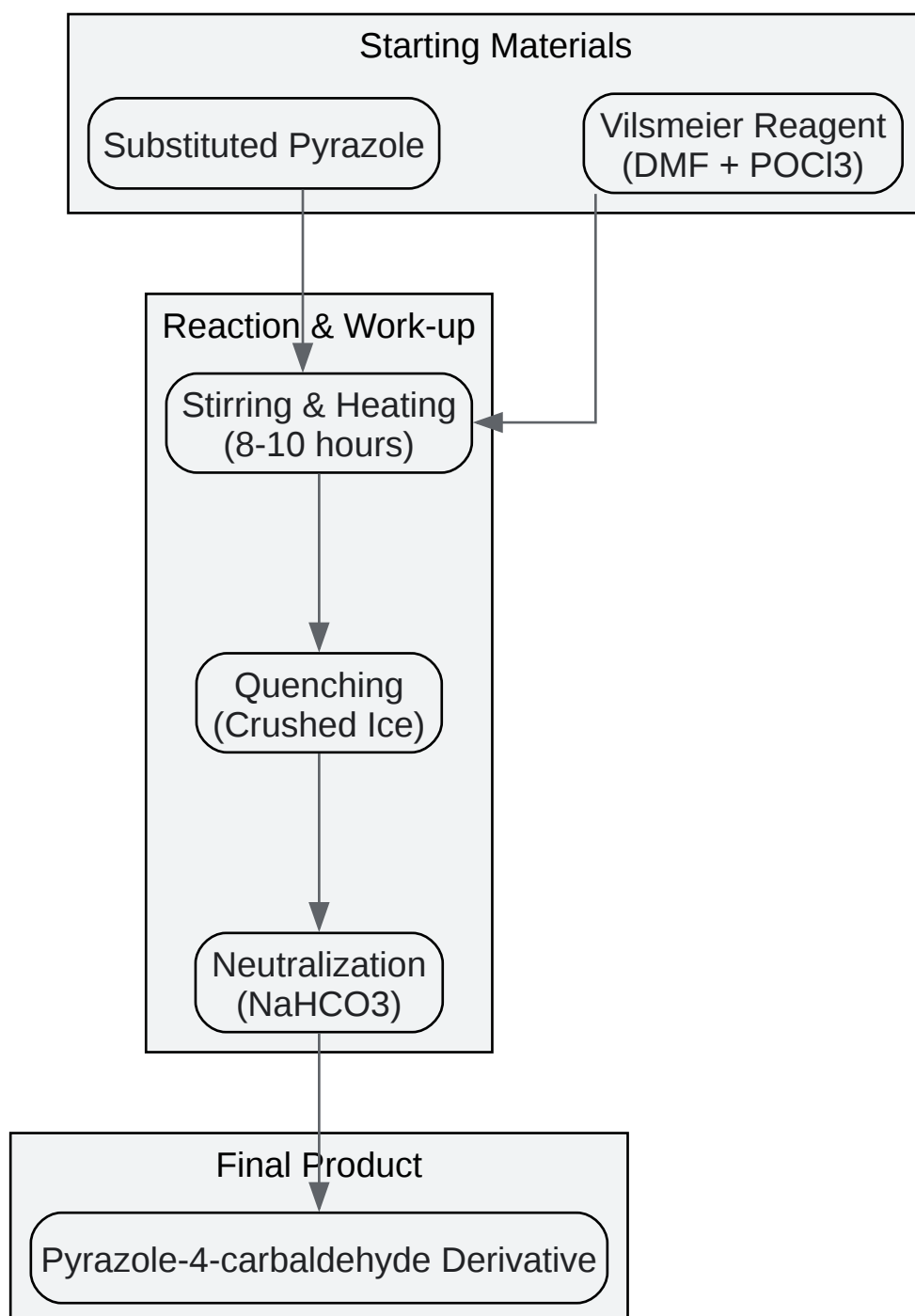
2.1 Synthesis: The Vilsmeier-Haack Reaction

A common method for the formylation of electron-rich heterocyclic rings like pyrazoles is the Vilsmeier-Haack reaction.[10] This reaction introduces an aldehyde group onto the pyrazole ring system.

Detailed Methodology:

- **Reagent Preparation:** The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide, such as phosphoryl chloride (POCl₃), with a substituted amide, most commonly N,N-dimethylformamide (DMF).

- **Reaction:** The substrate, a substituted pyrazole, is dissolved in the Vilsmeier reagent (a mixture of DMF and POCl_3).
- **Heating and Quenching:** The reaction mixture is stirred, often with heating, for several hours to ensure complete formylation.
- **Work-up:** The reaction is carefully quenched by pouring it onto crushed ice.
- **Neutralization and Isolation:** The acidic mixture is neutralized with a base, such as sodium bicarbonate (NaHCO_3), leading to the precipitation of the solid product.
- **Purification:** The crude product is filtered, washed with cold water, dried, and can be further purified by recrystallization from an appropriate solvent (e.g., DMF).



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Caption: Vilsmeier-Haack Synthesis Workflow.

2.2 Analytical Characterization

The structure and purity of **1-Methyl-1H-pyrazole-4-carbaldehyde** are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique	Key Observations
¹ H NMR	Signals corresponding to the methyl protons, the aldehyde proton, and the two protons on the pyrazole ring are expected. Chemical shifts are typically reported in ppm relative to a standard like TMS. [11] [12] [13]
¹³ C NMR	Resonances for the methyl carbon, the carbonyl carbon of the aldehyde, and the three distinct carbons of the pyrazole ring would be observed. [12] [13]
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of the aldehyde group (typically around 1650-1700 cm ⁻¹) is a key feature. C-H stretching and ring vibration bands are also present. [5] [12] [14]

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (m/z = 110.11) would be prominent, along with characteristic fragmentation patterns.[\[5\]](#)[\[12\]](#) |

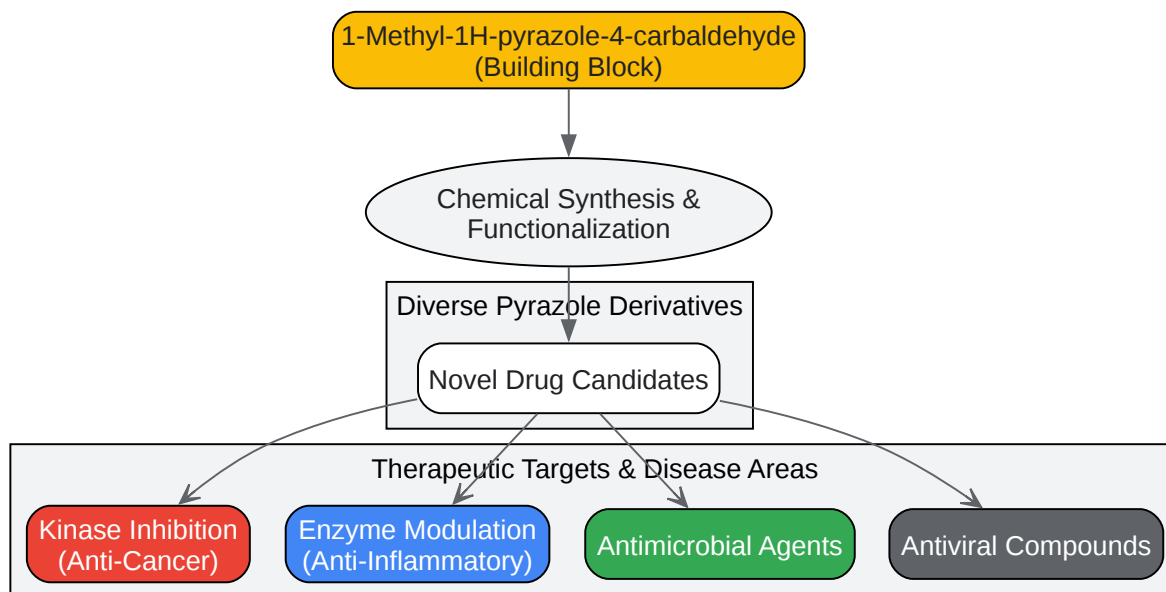
Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to act as a versatile pharmacophore.[\[1\]](#)[\[2\]](#) Pyrazole derivatives exhibit a wide spectrum of biological activities.

Key Therapeutic Areas:

- Oncology: Many kinase inhibitors used in cancer therapy, such as Ruxolitinib and Axitinib, feature a pyrazole core.[1]
- Anti-inflammatory: Pyrazole derivatives have been developed as potent anti-inflammatory agents, often by targeting enzymes like COX-2.[3][4]
- Antimicrobial: Novel pyrazole compounds have shown significant activity against drug-resistant bacteria like MRSA.[1]
- Antiviral: The pyrazole nucleus is a component of drugs developed to treat viral infections, including HIV.[1]

1-Methyl-1H-pyrazole-4-carbaldehyde serves as a crucial starting material for the synthesis of more complex pyrazole-containing molecules, enabling the exploration of new drug candidates in these and other therapeutic areas.[4]



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Caption: Role in Drug Discovery Pipeline.

Safety and Handling

Hazard Identification: According to GHS classifications, **1-Methyl-1H-pyrazole-4-carbaldehyde** is considered hazardous.[5]

- Causes skin irritation.[5][15]
- May cause an allergic skin reaction.[5][15]
- Causes serious eye damage.[5][15]
- May cause respiratory irritation.[5][7]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[7] Store the compound in a cool, dry, and locked place.[7]

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